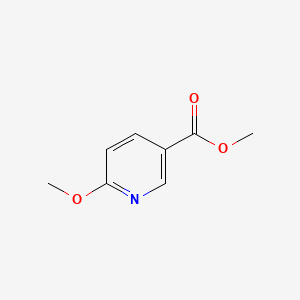

Methyl 6-methoxynicotinate

Description

Properties

IUPAC Name |

methyl 6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLDWZNVBDRZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342940 | |

| Record name | Methyl 6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-80-4 | |

| Record name | 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26218-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-methoxynicotinate chemical properties and structure

An In-Depth Technical Guide to Methyl 6-Methoxynicotinate

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity and Structure

This compound, also known by its IUPAC name methyl 6-methoxypyridine-3-carboxylate, is a pyridine derivative. Its structure consists of a pyridine ring substituted with a methoxy group at the 6-position and a methyl ester group at the 3-position.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | methyl 6-methoxypyridine-3-carboxylate | [1] |

| Synonyms | This compound, 6-Methoxynicotinic acid methyl ester | [1] |

| CAS Number | 26218-80-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| SMILES | COC(=O)C1=CN=C(OC)C=C1 |

| InChIKey | OVLDWZNVBDRZNN-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Experimental data on the physical properties of this compound are limited in publicly available literature. The following table summarizes computed data and any available experimental values.

Table 2: Physicochemical Properties

| Property | Value | Reference / Note |

|---|---|---|

| XLogP3 | 1.1 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem[1] |

| Rotatable Bond Count | 3 | Computed by PubChem[1] |

| Exact Mass | 167.058243149 Da | Computed by PubChem[1] |

| Monoisotopic Mass | 167.058243149 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 48.4 Ų | Computed by PubChem[1] |

| Heavy Atom Count | 12 | Computed by PubChem[1] |

| Kovats Retention Index | 1582.8 (Semi-standard non-polar) | Experimental value from NIST Mass Spectrometry Data Center[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The overall workflow involves a nucleophilic substitution to create the methoxy-substituted acid, followed by a Fischer esterification to yield the final product.

Experimental Protocol: Step 1 - Synthesis of 6-Methoxypyridine-3-carboxylic Acid

This protocol is adapted from a known procedure for the synthesis of the precursor acid[2].

-

Reaction Setup : Suspend 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).

-

Addition of Base : To the suspension, add 4 M methanolic sodium methylate solution (40 cc).

-

Reflux : Heat the mixture under reflux for 60 hours.

-

Work-up :

-

Distill off the solvent under reduced pressure.

-

Take up the resulting residue in distilled water (100 cc).

-

Acidify the mixture to pH 5 with a concentrated aqueous solution of hydrochloric acid.

-

-

Isolation : Separate the resulting precipitate by filtration, wash it with distilled water (5 x 10 cc), and dry it in the air to yield 6-methoxypyridine-3-carboxylic acid.

Experimental Protocol: Step 2 - Fischer Esterification to this compound

This protocol is a generalized Fischer esterification method, which is a standard procedure for converting carboxylic acids to methyl esters.

-

Reaction Setup : In a round-bottom flask, dissolve the 6-methoxypyridine-3-carboxylic acid (product from Step 1) in an excess of methanol.

-

Catalyst Addition : With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

-

Extraction and Isolation :

-

Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification : Further purification can be achieved by column chromatography or vacuum distillation if necessary.

Biological Activity and Signaling Pathways

Based on a comprehensive search of scientific literature, there is currently no specific information available regarding the biological activity or any associated signaling pathways for this compound. This compound is primarily available as a building block for chemical synthesis, and its biological effects have not been widely studied or reported. Therefore, no signaling pathway diagrams can be provided.

Safety and Handling

According to the aggregated GHS information, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-methoxynicotinate (CAS No: 26218-80-4). The information herein is curated to support research, development, and formulation activities by presenting key data in an accessible format, detailing standardized experimental protocols, and illustrating logical workflows for property determination.

Core Physicochemical Data

This compound, with the IUPAC name methyl 6-methoxypyridine-3-carboxylate, is a pyridine derivative.[1][2] Its fundamental physicochemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 26218-80-4 | [1][2][3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | ~48°C to 54.5°C | [1][5] |

| Boiling Point | 93°C at 3 Torr | [4] |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.36 ± 0.10 (Predicted) | [4] |

| Solubility | Information not widely available; qualitative data suggests slight solubility in solvents like chloroform and methanol. | |

| logP | Information not available in searched results. |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standardized protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (one end sealed)[6]

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[6][7] Introduce a small amount of the solid into the open end of a capillary tube.[6] Pack the sample into the sealed end of the tube to a height of 1-2 mm by tapping the tube or dropping it through a longer glass tube.[6][8]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point. For a more precise measurement, allow the block to cool and begin heating again at a slower rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is reported as T1-T2.[9]

-

Post-Measurement: Turn off the apparatus and allow it to cool before the next measurement. Dispose of the used capillary tube properly.

Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the thermodynamic solubility of a compound in a specific solvent at a constant temperature.

Principle: An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the resulting saturated solution is then quantified.[10]

Apparatus:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess of solid this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.[10]

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.[10]

-

Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.[10]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.[10]

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[10]

-

Calculation: Calculate the solubility by taking the measured concentration and the dilution factor into account. The result is typically expressed in mg/mL or mol/L.[10]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is vital for predicting the ionization state of a molecule at different pH levels, which influences solubility and permeability.

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored continuously with a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal.[12]

Apparatus:

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)[13]

Procedure:

-

System Setup: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM).[13] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[13]

-

Titration: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution.[13] For a basic compound, titrate by adding small, precise increments of a standardized strong acid from the burette. For an acidic compound, titrate with a strong base.[13]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[13] Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve. Specifically, it is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[12]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Principle: LogP is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer like PBS at pH 7.4) at equilibrium.[14] The shake-flask method directly measures this partition.[15][16]

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker or rotator

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

n-Octanol (pre-saturated with water/buffer)

-

Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.[17] This prevents volume changes during the experiment.

-

Partitioning: Prepare a stock solution of this compound in one of the phases. Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial.[11] Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vial and shake it for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[11][17]

-

Phase Separation: Separate the two phases. Centrifugation can be used to ensure a clean separation.

-

Quantification: Determine the concentration of the compound in each phase (C_octanol and C_aqueous) using a suitable and validated analytical method like HPLC.[16]

-

Calculation: Calculate the partition coefficient (P) using the formula: P = C_octanol / C_aqueous. The LogP is the base-10 logarithm of P: LogP = log10(P).[14]

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound 95.00% | CAS: 26218-80-4 | AChemBlock [achemblock.com]

- 4. This compound CAS#: 26218-80-4 [m.chemicalbook.com]

- 5. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. benchchem.com [benchchem.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to Methyl 6-methoxynicotinate

CAS Number: 26218-80-4

This technical guide provides a comprehensive overview of Methyl 6-methoxynicotinate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound is a pyridine derivative with the chemical formula C₈H₉NO₃. It is a white to pale yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 26218-80-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to pale yellow crystals or powder | [1] |

| Melting Point | 48.5-54.5 °C | [1] |

| Boiling Point | 93 °C at 3 Torr | [3] |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [4][5] |

| pKa | 1.36 ± 0.10 (Predicted) | [3] |

| InChI Key | OVLDWZNVBDRZNN-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC=C(OC)N=C1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the microwave-induced methoxylation and subsequent esterification of a suitable precursor.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported synthesis of a related compound, Methyl 2-amino-6-methoxynicotinate, and illustrates a potential pathway.

Materials and Reagents:

-

Crude methyl 2-chloro-6-methoxynicotinate

-

1,4-Dioxane

-

Benzylamine or 4-methoxybenzylamine

-

Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

Procedure:

-

Amination: A 100 mL microwave reaction vessel is charged with crude methyl 2-chloro-6-methoxynicotinate (e.g., 6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and an excess of benzylamine or 4-methoxybenzylamine (e.g., 10 equivalents).

-

The vessel is sealed and the reaction mixture is irradiated in a microwave instrument at 170 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is concentrated to dryness under reduced pressure to yield the crude benzylamino intermediate.

-

Deprotection (Hydrogenation): The crude intermediate is dissolved in ethanol (e.g., 25 mL for 4.0 g of intermediate).

-

The solution is then subjected to hydrogenation in a flow reactor (e.g., H-Cube) over a 10% Pd/C catalyst cartridge at an elevated temperature (e.g., 70 °C) under full hydrogenation mode.

-

The solvent is removed under reduced pressure to afford the final product.

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.[6] For instance, it is a key intermediate in the preparation of nicotine analogs for agrochemical research and in the synthesis of compounds targeting central nervous system (CNS) disorders.[4][6]

While direct biological activity data for this compound is limited, its structural relationship to nicotinic acid suggests potential interactions with related biological pathways. Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological processes.[7] Activation of nAChRs can trigger downstream signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 26218-80-4 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-methylnicotinate (CAS No: 5470-70-2), a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The structural elucidation of this compound, with the molecular formula C₈H₉NO₂, is heavily reliant on modern spectroscopic techniques.[1][2] This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.

Core Spectroscopic Data

The data presented herein has been compiled from publicly available spectral databases and chemical literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

¹H NMR (Proton NMR) Data: The ¹H NMR spectrum, typically recorded in Chloroform-d (CDCl₃), reveals the electronic environment of each proton in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.06 | Singlet (s) | - | 1H | H-2 (Pyridine ring) |

| 8.13 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | H-4 (Pyridine ring) |

| 7.20 | Doublet (d) | 8.0 | 1H | H-5 (Pyridine ring) |

| 3.89 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |

| 2.58 | Singlet (s) | - | 3H | -CH₃ (Pyridine methyl) |

| Source: ChemicalBook, Benchchem[1][2][3] |

¹³C NMR (Carbon-13 NMR) Data: While direct experimental ¹³C NMR data is not always readily available in public domains, the following table presents expected chemical shift ranges for the carbon environments within the molecule, based on typical values for substituted pyridines and methyl esters.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Ester carbonyl) |

| ~150-160 | C-6 (Pyridine ring) |

| ~148-152 | C-2 (Pyridine ring) |

| ~135-140 | C-4 (Pyridine ring) |

| ~120-125 | C-5 (Pyridine ring) |

| ~120-125 | C-3 (Pyridine ring) |

| ~52-55 | -OCH₃ (Ester methyl) |

| ~24-28 | -CH₃ (Pyridine methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which confirms the molecular weight.[1]

| m/z Value | Assignment |

| 151 | [M]⁺ (Molecular Ion) |

| 120 | Fragment Ion |

| 92 | Fragment Ion |

| Source: PubChem[1][4] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through the absorption of IR radiation.[1] The table below lists the expected characteristic absorption bands for Methyl 6-methylnicotinate.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| ~2950 - 2990 | C-H Stretch | Aliphatic (-CH₃) |

| ~1725 - 1735 | C=O Stretch | Ester |

| ~1580 - 1610 | C=C Stretch | Aromatic (Pyridine) |

| ~1250 - 1300 | C-O Stretch | Ester |

| Note: The C=O stretch for the related compound, methyl nicotinate, is reported around 1728 cm⁻¹.[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of Methyl 6-methylnicotinate for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Ensure the sample is fully dissolved; if necessary, gently vortex the vial.[1]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.[1]

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.[1]

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[1]

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[1]

-

Process the acquired data similarly to the ¹H spectrum.[1]

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[1]

Infrared (IR) Spectroscopy

Sample Preparation (using ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[1]

-

Place a small amount of solid Methyl 6-methylnicotinate directly onto the ATR crystal.[1]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.[1]

-

Collect the sample spectrum.

-

The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[1]

Mass Spectrometry (MS)

Sample Preparation (for LC-MS):

-

Prepare a stock solution of Methyl 6-methylnicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.[1]

Data Acquisition (using ESI):

-

Introduce the sample into the mass spectrometer via liquid chromatography or direct infusion.

-

Set the Electrospray Ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺.[1]

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).[1]

References

solubility and stability of Methyl 6-methoxynicotinate

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-methoxynicotinate

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure consistent results in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the available data on the , detailed experimental protocols for their determination, and a discussion of the analytical methods employed for its quantification.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various synthetic and formulation processes. While extensive quantitative data is limited in publicly available literature, this section summarizes the existing information and provides a standardized protocol for its determination.

Solubility Data

Quantitative solubility data for this compound is sparse. The available qualitative and limited quantitative information is summarized below.

| Solvent | Solvent Class | Reported Solubility | Citation |

| Water | Aqueous | 0.495 mg/mL | [1] |

| Methanol | Polar Protic | Soluble | [1][2] |

| Chloroform | Chlorinated | Slightly Soluble | [1] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [1] |

Note: The term "slightly soluble" is a qualitative descriptor and may vary between sources. The experimental conditions for the reported water solubility are not specified.[1]

Experimental Protocol: Solubility Determination (Isothermal Saturation Method)

To obtain precise and reliable quantitative solubility data, the isothermal saturation method, also known as the shake-flask method, is considered the gold standard.[1] This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.[1]

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution.[1] After separating the solid and liquid phases, the concentration of the solute in the saturated solution is determined using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).[1]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial, ensuring undissolved solid is visually present.[1]

-

Solvent Addition: Add a precisely known volume or mass of the desired solvent to the vial.[1]

-

Equilibration: Seal the vial and place it in a constant-temperature shaker or water bath. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand at the same constant temperature for a short period to let the excess solid sediment.[1]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles.[1]

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.[1] Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[1]

-

Data Reporting: Calculate the solubility, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[1]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and formulation. It is susceptible to degradation under certain conditions, primarily through hydrolysis.

Stability Summary and Degradation Pathway

This compound is generally stable under recommended storage conditions but can be degraded by several factors.[3][4]

| Condition | Effect on Stability | Recommendation | Citation |

| pH | Hydrolysis is catalyzed by both acidic and, more significantly, alkaline conditions. Esters are generally most stable at a slightly acidic pH (e.g., pH 4-6). | Buffer solutions to a slightly acidic pH if in an aqueous medium. Avoid strongly acidic or basic conditions. | [5] |

| Temperature | Increased temperature accelerates the rate of hydrolysis and thermal degradation. | Store in a cool, dry place. For long-term storage of solutions, consider refrigeration (2-8°C) or freezing (-20°C). | [5][6] |

| Light | Photolytic degradation can occur upon exposure to light. | Store in light-resistant containers. | [7] |

| Oxidation | Susceptible to degradation by strong oxidizing agents. | Avoid contact with strong oxidizing agents. | [3][4] |

| Incompatible Materials | Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. | Store away from incompatible materials. | [3] |

Primary Degradation Pathway: The main degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester group to form 6-methoxynicotinic acid and methanol.[5][8] Data from the closely related compound, methyl nicotinate, shows this degradation proceeds slowly in aqueous solution at 4°C, at a rate of approximately 0.5% per year.[5][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[7] These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to achieve 5-20% degradation.[9]

Principle: The drug substance, in solid or solution form, is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to induce degradation.[7] The resulting samples are then analyzed to identify and quantify the degradants.

General Procedure:

-

Acid/Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) in separate experiments.

-

Heat the solutions (e.g., at 60-80°C) and collect samples at various time points.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[7]

-

Monitor the reaction over time.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat at an elevated temperature (e.g., 70°C or higher, depending on the melting point).[7]

-

For solutions, heat at a controlled temperature and humidity.

-

-

Photolytic Degradation:

-

Expose the solid drug substance or its solution to a combination of visible and UV light as per ICH Q1B guidelines.

-

Keep control samples protected from light to compare the results.

-

-

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating analytical method (e.g., HPLC) to separate and quantify the parent drug and any degradation products formed.

Analytical Methods for Quantification

The reliable quantification of this compound is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most versatile and commonly used technique.[10]

Comparison of Analytical Methods

| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | Citation |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass spectrometric detection. | Measurement of the absorbance of UV-visible light by the analyte in a solution. | [10] |

| Selectivity | High; can separate the parent compound from impurities and degradation products. | Very high; provides structural information for identification. | Low; susceptible to interference from other UV-absorbing compounds. | [10] |

| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). | [10] |

| Application | Ideal for stability-indicating assays, purity determination, and quantification in complex matrices. | Suitable for volatile and semi-volatile compounds; useful for identification of unknown impurities. | Best for routine analysis of pure samples or simple matrices where interferences are minimal. | [10] |

Typical HPLC-UV Method Parameters

A stability-indicating HPLC method is essential for separating this compound from its primary degradation product, 6-methoxynicotinic acid.

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile).[5][8][10] An isocratic elution is often sufficient.[10]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

-

Detection Wavelength: UV detection at approximately 263 nm.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 6-Methylnicotinate | 5470-70-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 6-Methylnicotinate - Pharma Grade at Best Price [moltuslab.net]

- 7. ijrpp.com [ijrpp.com]

- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Versatile Scaffold: Unlocking the Potential of Methyl 6-Methoxynicotinate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-methoxynicotinate, a pyridine derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its inherent structural features, including a modifiable pyridine core and a reactive ester group, provide a robust platform for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its role in the development of novel therapeutics. We will explore its application in the synthesis of enzyme inhibitors for central nervous system (CNS) disorders, non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmacologically relevant compounds. This guide includes a summary of quantitative biological data, detailed experimental protocols for key synthetic transformations and biological assays, and visualizations of pertinent pathways and workflows to aid researchers in their drug discovery endeavors.

Core Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its utility stems from the ability to systematically modify its structure to probe interactions with biological targets and optimize pharmacological properties.

Inhibitors of D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DDO)

Derivatives of this compound are being actively investigated as inhibitors of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO).[1] These enzymes are implicated in the pathophysiology of CNS disorders such as schizophrenia.[2] DAAO metabolizes D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Inhibition of DAAO can elevate D-serine levels in the brain, thereby offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction.[2] While extensive quantitative structure-activity relationship (SAR) data for a broad series of direct this compound derivatives are not widely available in the public domain, research on structurally related nicotinic acid derivatives highlights the therapeutic potential of this scaffold.[1]

Signaling Pathway of DAAO Inhibition

The following diagram illustrates the role of DAAO in the glutamatergic synapse and the mechanism of action for DAAO inhibitors.

Synthesis of the NSAID Etoricoxib

This compound is a key starting material in several synthetic routes to Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. One common strategy involves the condensation of this compound with a substituted phenylacetonitrile derivative, followed by a series of reactions to construct the final bipyridine core of the drug.

General Synthetic Workflow for an Etoricoxib Intermediate

The following diagram outlines a generalized workflow for the synthesis of an intermediate in the production of Etoricoxib starting from this compound.

Anticancer Agents

Recent research has demonstrated the potential of more complex derivatives of this compound as anticancer agents. Specifically, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides have been synthesized and evaluated for their anti-tumor activity.[3] These compounds have shown inhibitory effects on various cancer cell lines.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of compounds derived from or related to this compound. Due to the limited publicly available data on direct derivatives, the table includes data on structurally related compounds to illustrate the potential of this chemical class.

| Compound Class/Derivative | Target | Assay Type | Value (IC50/Ki) | Reference |

| 5-Aminonicotinic acid | Human D-Aspartate Oxidase | Enzyme Inhibition | Ki = 3.80 μM | [1] |

| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h) | HGC-27 (Gastric Cancer) | Cell Viability (MTT) | IC50 = 1.40 μM | [3] |

| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h) | HeLa (Cervical Cancer) | Cell Viability (MTT) | IC50 = 5.23 μM | [3] |

| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h) | MCF-7 (Breast Cancer) | Cell Viability (MTT) | IC50 = 7.89 μM | [3] |

| 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-methoxyphenyl)thiosemicarbazide (9u) | HGC-27 (Gastric Cancer) | Cell Viability (MTT) | IC50 = 4.56 μM | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for the synthesis of the this compound scaffold and a key biological assay.

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 6-methoxynicotinic acid.

Protocol 1: Fischer Esterification

-

Materials:

-

6-Methoxynicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 6-methoxynicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

D-Amino Acid Oxidase (DAAO) Inhibition Assay

A common method for determining the inhibitory activity of compounds against DAAO is a coupled enzyme assay that measures the production of hydrogen peroxide.

Protocol 2: Fluorometric DAAO Inhibition Assay

-

Materials:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

D-serine (substrate)

-

Test compounds (dissolved in DMSO)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or a similar fluorogenic probe)

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement

-

-

Procedure:

-

Prepare a reaction mixture containing the D-serine substrate, HRP, and Amplex® Red reagent in phosphate buffer.

-

Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the enzymatic reaction by adding a solution of hDAAO to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission for Amplex® Red) at regular intervals.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Workflow for a DAAO Inhibition Assay

The following diagram outlines the general workflow for conducting a DAAO inhibition assay.

Conclusion

This compound stands as a testament to the power of heterocyclic scaffolds in medicinal chemistry. Its demonstrated utility in the synthesis of diverse therapeutic agents, from CNS-acting enzyme inhibitors to anti-inflammatory drugs and potential anticancer compounds, underscores its importance in drug discovery pipelines. The synthetic accessibility and the potential for systematic structural modification make this compound an attractive starting point for the development of new chemical entities. The protocols and data presented in this guide provide a foundational resource for researchers aiming to leverage this versatile building block in their quest for novel and effective medicines. Further exploration of the structure-activity relationships of a broader range of derivatives is a promising avenue for unlocking the full therapeutic potential of this remarkable scaffold.

References

discovery and history of Methyl 6-methoxynicotinate

An In-depth Technical Guide to the Discovery and History of Methyl 6-methylnicotinate

Disclaimer: Initial research indicates that the requested compound, "Methyl 6-methoxynicotinate," may be a less common or potentially misidentified substance, as the overwhelming body of scientific and patent literature points to the closely related and industrially significant compound, Methyl 6-methylnicotinate . This guide will proceed by focusing on the discovery and history of Methyl 6-methylnicotinate, a key intermediate in the synthesis of various biologically active molecules.

Introduction

Methyl 6-methylnicotinate is a pyridine-based chemical intermediate of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structural scaffold is a key component in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3] This technical guide provides a comprehensive overview of the discovery, historical development of synthetic routes, and key experimental protocols for Methyl 6-methylnicotinate.

Discovery and Early History

The history of Methyl 6-methylnicotinate is intrinsically linked to the development of synthetic methodologies for pyridine carboxylic acids. While a singular "discovery" event is not clearly documented, its origins can be traced through the patent literature focused on the production of its precursor, 6-methylnicotinic acid.

Early methods for the synthesis of pyridine carboxylic acids often involved harsh oxidative processes of substituted pyridines. A key challenge was the selective oxidation of one alkyl group in the presence of others. A significant step towards the efficient production of 6-methylnicotinic acid, and subsequently its esters, was the development of processes for the selective oxidation of 2-methyl-5-alkylpyridines.

A notable patent in this area, filed in 1957, describes a method for the preparation of high yields of 6-methylnicotinic acid through the non-catalytic oxidation of 2-methyl-5-alkylpyridines with nitric acid.[4] This process laid the groundwork for the large-scale production of the acid precursor to Methyl 6-methylnicotinate. Subsequent patents in the 1980s further refined these oxidative processes, improving yields and selectivity.[5][6] The esterification of 6-methylnicotinic acid to its methyl ester is a standard and well-documented chemical transformation.

Synthetic Methodologies

Several synthetic routes to Methyl 6-methylnicotinate have been developed, ranging from laboratory-scale esterifications to industrial-scale production processes. The most common methods are summarized below.

Fischer Esterification of 6-Methylnicotinic Acid

The most direct and widely used laboratory method for the synthesis of Methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[7] This acid-catalyzed reaction involves heating a solution of the carboxylic acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Oxidation of 2-Methyl-5-ethylpyridine and Subsequent Esterification

On an industrial scale, a common route involves the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid, followed by esterification.[8] This multi-step process is economically viable due to the availability of the starting materials.

Quantitative Data on Synthetic Methods

The following table summarizes key quantitative data from various synthetic protocols for Methyl 6-methylnicotinate.

| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Concentrated H₂SO₄ | Reflux, 17 hours | 75% | [7][9] |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with HCl gas | Reflux, 1 hour | Not specified | [7][10] |

| Oxidation & Esterification | 2-Methyl-5-ethylpyridine | 1. HNO₃, H₂SO₄2. Methanol | 1. 155-160°C2. Reflux | 69.7% (for methyl ester) | [6] |

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid with Sulfuric Acid

Materials:

-

6-Methylnicotinic acid (1.0 eq)

-

Methanol (sufficient to dissolve)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.[9]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and concentrate under reduced pressure to remove methanol.[9]

-

Carefully adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.[9]

-

Extract the aqueous layer with ethyl acetate (3x volumes).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

-

Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.[9]

Protocol 2: Industrial Synthesis via Oxidation and Esterification

Materials:

-

2-Methyl-5-ethylpyridine

-

Sulfuric Acid (96%)

-

Ammonium vanadate (catalyst)

-

Nitric Acid (65%)

-

Methanol

Procedure:

-

Charge a reactor with 96% sulfuric acid and ammonium vanadate.[6]

-

Cool the mixture and add 2-methyl-5-ethylpyridine dropwise.[6]

-

Heat the stirred reaction mixture to approximately 160°C.[6]

-

Add 65% nitric acid dropwise over several hours while maintaining the reaction temperature.[6]

-

After the addition is complete, continue to heat to distill off water and excess nitric acid.[6]

-

Cool the reaction mixture and add methanol.[6]

-

Heat the alcoholic mixture to reflux to esterify the 6-methylnicotinic acid.[6]

-

Isolate the Methyl 6-methylnicotinate from the ester mixture by neutralization, extraction with an organic solvent, and fractional distillation.[6]

Visualization of Processes

Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of Methyl 6-methylnicotinate via Fischer esterification.

Caption: A typical laboratory workflow for the synthesis of Methyl 6-methylnicotinate.

Biological Significance: Role in Nicotinic Acetylcholine Receptor Ligand Synthesis

Methyl 6-methylnicotinate serves as a crucial building block for the synthesis of various biologically active compounds, including derivatives that interact with nicotinic acetylcholine receptors (nAChRs).[1][11] For instance, it is a precursor for the synthesis of 6-methylnicotine, an analog of nicotine.[1] The interaction of such ligands with nAChRs, which are ligand-gated ion channels, can modulate neurotransmission.

The following diagram illustrates a simplified signaling pathway involving the activation of a neuronal nAChR.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 6. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

Theoretical Insights into the Reactivity of Methyl 6-Methoxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxynicotinate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its reactivity is crucial for optimizing existing synthetic routes and designing novel molecular entities. While dedicated theoretical and computational studies on this compound are not extensively published, this guide provides a comprehensive overview of its anticipated reactivity based on theoretical analyses of closely related analogs, such as methyl 6-methylnicotinate and 6-methylnicotinic acid. This document summarizes key physicochemical properties, details relevant experimental protocols for its synthesis and potential reactions, and outlines a computational workflow for its theoretical investigation. The insights provided herein are intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug development.

Physicochemical and Structural Data

A foundational understanding of a molecule's physical and chemical properties is essential for any study of its reactivity. The key properties of this compound and its close analog, methyl 6-methylnicotinate, are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₃ (this compound) | |

| C₈H₉NO₂ (Methyl 6-methylnicotinate) | [1][2] | |

| Molecular Weight | 167.16 g/mol (this compound) | |

| 151.16 g/mol (Methyl 6-methylnicotinate) | [1][2] | |

| CAS Number | 5470-70-2 (Methyl 6-methylnicotinate) | [1][2] |

| IUPAC Name | methyl 6-methoxypyridine-3-carboxylate | |

| methyl 6-methylpyridine-3-carboxylate | [1][2] | |

| Melting Point | 34-37 °C (Methyl 6-methylnicotinate) | [1] |

| Boiling Point | 160 °C at 106 mmHg (Methyl 6-methylnicotinate) | [1] |

| XLogP3 | 1.2 (Methyl 6-methylnicotinate) | [1] |

While the crystal structure of this compound is not publicly available, analysis of its derivatives provides crucial insights into its molecular geometry and intermolecular interactions. The crystallographic data for the closely related 6-methylnicotinic acid is presented below.[3]

| Parameter | Value for 6-Methylnicotinic Acid | Reference(s) |

| Empirical Formula | C₇H₇NO₂ | [3][4] |

| Formula Weight | 137.14 | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 3.8788 (8) | [3] |

| b (Å) | 13.634 (3) | [3] |

| c (Å) | 6.1094 (12) | [3] |

| β (°) | 90.51 (3) | [3] |

| Volume (ų) | 323.07 (12) | [3] |

| Z | 2 | [3] |

| R-factor | 0.049 | [3][4] |

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule, with stability in the crystal packing provided by intermolecular O—H···N hydrogen bonds and π–π stacking interactions between the pyridine rings of adjacent molecules.[3][4]

Theoretical and Computational Methodology

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound.[1][5] For analogous nicotinic acid derivatives, calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational cost.[1][6]

A general workflow for the computational analysis of this compound's reactivity is outlined in the diagram below.

Caption: Computational workflow for theoretical analysis.

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis.[1][7] Understanding its formation and subsequent reactions is critical for its application in drug development.

Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

A common method for the synthesis of the related methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[8]

Caption: Synthesis of Methyl 6-methylnicotinate.

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid [8]

-

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).

-

Heat the reaction mixture to reflux and maintain for 17 hours.

-

After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

-

Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

-

Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate.

Reactivity of the Pyridine Ring and Substituents

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring, which is influenced by the electron-donating methoxy group and the electron-withdrawing methyl ester group.

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[9] This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent steps.[9]

-

Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.[9] Catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) can reduce the pyridine ring to a piperidine.[9]

-

Condensation Reactions: Methyl 6-methylnicotinate can undergo condensation reactions with reagents like γ-butyrolactone in the presence of a base, which is a key step in the synthesis of nicotine analogs like 6-methylnicotine.[7][10]

Conclusion

This technical guide has synthesized the available information on the physicochemical properties, synthesis, and theoretical analysis of this compound and its close analogs. While direct computational studies on this compound are limited, the data from related compounds provide a strong foundation for predicting its reactivity. The provided experimental protocols and the outlined computational workflow offer a practical framework for researchers and scientists in the field of drug discovery and development to further explore the chemistry of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 6-methoxynicotinate (CAS No. 26218-80-4), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |

Hazard Pictogram:

-

GHS07: Exclamation Mark[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [3] |

| CAS Number | 26218-80-4[1][2][4] |

| Appearance | Data not available in search results. |

| Melting Point/Range | Data not available in search results. |

| Boiling Point/Range | Data not available in search results. |

| Solubility | Data not available in search results. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid all personal contact, including inhalation of dust or fumes.[1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers securely sealed when not in use.[1]

Storage:

-

Store in original, tightly sealed containers.[1]

-

Keep in a cool, dry, and well-ventilated place.[2]

-

Store away from incompatible materials.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for preventing exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent further contamination and exposure.

-

Minor Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

For dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]

-

For wet spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

-

Clean the spill area with soap and water.

-

-

Major Spills:

Toxicological Information

Limited quantitative toxicological data is available for this compound. The primary health effects are related to its irritant properties.

| Toxicity Metric | Value |

| Acute Oral | No data available[2] |

| Acute Dermal | No data available[2] |

| Acute Inhalation | No data available[2] |

Experimental Protocols: Standard Operating Procedure for Handling this compound

This protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.

1. Risk Assessment:

-

Conduct a thorough risk assessment before starting any new procedure involving this compound.

-

Review the Safety Data Sheet (SDS).

-

Identify potential hazards and determine the necessary control measures.

2. Engineering Controls:

-

All manipulations of solid or concentrated solutions of this compound should be performed in a certified chemical fume hood.

3. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A flame-resistant lab coat should be worn.

4. Weighing and Dispensing:

-

Weigh the solid compound in the fume hood.

-

Use a disposable weighing boat to prevent contamination.

-

Carefully transfer the solid to the reaction vessel.

5. Reaction Setup:

-

Set up the reaction apparatus in the fume hood.

-

Ensure all glassware is properly clamped and secure.

-

If heating is required, use a controlled heating source (e.g., heating mantle with a temperature controller).

6. Work-up and Purification:

-

Perform all liquid-liquid extractions and solvent removal steps in the fume hood.

-

Be aware of potential pressure build-up during extractions.

7. Waste Disposal:

-

Dispose of all waste materials (solid and liquid) in appropriately labeled hazardous waste containers.

-

Follow all institutional and local regulations for hazardous waste disposal.

8. Emergency Procedures:

-

Ensure an emergency eyewash station and safety shower are readily accessible.

-

Have a spill kit available that is appropriate for the quantities of material being used.

-

In case of a large spill or fire, evacuate the area and contact emergency services.

Visualizations

Logical Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Experimental Workflow: Use in a Chemical Reaction

Caption: A typical experimental workflow involving this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 6-methoxynicotinate from 2,6-dichloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of Methyl 6-methoxynicotinate, a valuable building block in medicinal chemistry, starting from 2,6-dichloronicotinic acid. The described synthetic route involves three key transformations: esterification of the starting material, selective methoxylation at the 6-position of the pyridine ring, and subsequent dechlorination.

Synthetic Strategy Overview

The synthesis of this compound from 2,6-dichloronicotinic acid is achieved through a robust three-stage process. The first stage involves the protection of the carboxylic acid functionality via methyl esterification. This is followed by a crucial regioselective nucleophilic aromatic substitution (SNAr) to introduce a methoxy group at the more reactive 6-position of the pyridine ring. The final stage involves the reductive removal of the remaining chlorine atom at the 2-position via catalytic hydrogenation to yield the desired product.

Experimental Protocols

Stage 1: Esterification of 2,6-dichloronicotinic acid to Methyl 2,6-dichloronicotinate

This initial step protects the carboxylic acid group as a methyl ester, facilitating the subsequent transformations. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Protocol:

-

Suspend 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture for 15-30 minutes, or alternatively, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 2,6-dichloronicotinate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Stage 2: Selective Methoxylation of Methyl 2,6-dichloronicotinate to Methyl 2-chloro-6-methoxynicotinate

This key step introduces the methoxy group at the 6-position of the pyridine ring. The higher reactivity of the 6-position towards nucleophilic attack in 2,6-disubstituted pyridines allows for regioselective substitution.[1] Microwave-assisted synthesis has been shown to be effective for this transformation.[2]

Protocol:

-

In a microwave reactor vessel, dissolve Methyl 2,6-dichloronicotinate (1.0 eq) in a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol (15-25 volumes).

-

Seal the vessel and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes), monitoring the pressure.

-

After the reaction is complete, cool the vessel to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the resulting crude product by column chromatography to isolate Methyl 2-chloro-6-methoxynicotinate.

Stage 3: Dechlorination of Methyl 2-chloro-6-methoxynicotinate to this compound

The final step involves the reductive removal of the chlorine atom at the 2-position. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Protocol:

-

Dissolve Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol (15-25 volumes).

-

Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Add a base, such as sodium acetate or triethylamine (1.5-2.0 eq), to neutralize the HCl formed during the reaction.

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (1-5 atm) at room temperature until the starting material is consumed (monitor by TLC or HPLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or distillation to yield the final product.

Data Presentation